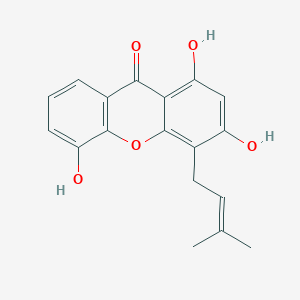

1,3,5-Trihydroxy-4-prenylxanthone

Descripción general

Descripción

1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one is a compound belonging to the class of flavonoids. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties and potential health benefits .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one typically involves the condensation of appropriate phenolic precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pH conditions to ensure the correct formation of the xanthene core .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize yield and purity. The process is designed to be cost-effective and scalable, ensuring consistent quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.

Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

TH-4-PX exhibits significant antimicrobial activities against various pathogens. Studies have shown that it possesses antifungal properties, inhibiting the growth of fungi such as Cladosporium cucumerinum. The minimum inhibitory concentration (MIC) for TH-4-PX is comparable to or better than standard antifungal agents, indicating its potential as a natural antifungal agent .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of TH-4-PX. It has shown cytotoxic effects against several cancer cell lines, including A549 (lung cancer), SK-OV-3 (ovarian cancer), and HCT-15 (colon cancer). The IC50 values for these cell lines range from 1.22 µg/mL to over 30 µg/mL, demonstrating its potency in inhibiting cancer cell proliferation .

Table 1: Anticancer Activity of TH-4-PX

| Cell Line | IC50 (µg/mL) |

|---|---|

| A549 | 1.86 |

| SK-OV-3 | 30.00 |

| HCT-15 | 22.00 |

Anti-inflammatory Effects

TH-4-PX has been studied for its anti-inflammatory properties, particularly its ability to inhibit the IRAK signaling pathway, which is crucial in mediating inflammatory responses. This inhibition suggests that TH-4-PX could be developed into a therapeutic agent for inflammatory diseases .

Potential Therapeutic Applications

Given its diverse biological activities, TH-4-PX has potential applications in various therapeutic areas:

Cancer Therapy

Due to its cytotoxic effects on cancer cells, TH-4-PX could be explored as a lead compound in developing new anticancer drugs.

Antifungal Treatments

TH-4-PX's antifungal properties position it as a candidate for developing natural antifungal therapies, especially against resistant strains.

Anti-inflammatory Drugs

The ability to modulate inflammatory pathways makes TH-4-PX a promising candidate for treating chronic inflammatory diseases.

Case Studies

Several case studies have demonstrated the efficacy of TH-4-PX in various applications:

- Anticancer Study : In vitro studies on A549 lung cancer cells revealed that treatment with TH-4-PX resulted in significant apoptosis and cell cycle arrest at the G2/M phase.

- Antifungal Efficacy : A study evaluating the antifungal activity of various xanthones found that TH-4-PX had an MIC lower than many conventional antifungal agents against Cladosporium cucumerinum.

- Inflammation Model : In vivo experiments using animal models of inflammation showed that administration of TH-4-PX significantly reduced markers of inflammation compared to control groups.

Mecanismo De Acción

The mechanism of action of 1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

Quercetin: Another flavonoid with similar antioxidant properties.

Kaempferol: Known for its anti-inflammatory and anticancer activities.

Luteolin: Exhibits strong antioxidant and anti-inflammatory effects.

Uniqueness

1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its unique combination of hydroxyl groups and the xanthene core structure differentiates it from other flavonoids, potentially leading to unique applications and effects .

Actividad Biológica

1,3,5-Trihydroxy-4-prenylxanthone is a naturally occurring xanthone that has garnered attention for its diverse biological activities. This compound exhibits significant pharmacological potential, particularly in the areas of anti-inflammatory and neuroprotective effects. This article delves into the biochemical properties, mechanisms of action, and various biological activities of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its xanthone core with three hydroxyl groups and a prenyl group at the C-4 position. The structure is crucial for its biological activity, especially as a phosphodiesterase type 5 (PDE5) inhibitor.

Targets of Action

The primary targets of this compound include:

- Phosphodiesterase type 5 (PDE5)

- Na+/H+ Exchanger (NHE)

- Acetylcholinesterase (AChE)

- Butyrylcholinesterase (BChE)

Mode of Action

This compound acts as an inhibitor for these targets. Notably, it inhibits PDE5 with an IC50 value of 3.0 μM , demonstrating its potency in biochemical reactions . The compound also suppresses lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages by inhibiting inducible nitric oxide synthase (iNOS) expression through interference with key signaling pathways such as NF-κB and AP-1.

Anti-inflammatory Effects

The compound has shown significant anti-inflammatory properties by inhibiting the production of NO in RAW264.7 macrophages. This inhibition is critical in reducing inflammatory responses and may have therapeutic implications for conditions characterized by excessive inflammation.

| Activity | IC50 Value | Effect |

|---|---|---|

| PDE5 Inhibition | 3.0 μM | Reduces vascular smooth muscle contraction |

| AChE Inhibition | 11.0 μM | Potential treatment for Alzheimer's disease |

| BChE Inhibition | 15.0 μM | Similar to AChE inhibition |

| NO Production Inhibition | - | Reduces inflammation in macrophages |

Neuroprotective Effects

In addition to its anti-inflammatory properties, this compound exhibits neuroprotective effects by inhibiting AChE and BChE. This inhibition is particularly relevant for neurodegenerative diseases such as Alzheimer's disease.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Macrophage Activity : A study demonstrated that the compound significantly reduces LPS-induced iNOS expression and NO production in RAW264.7 macrophages over an incubation period of 18 hours.

- Neuroprotective Study : Another investigation revealed that the compound's inhibition of AChE could lead to improved cognitive function in animal models of Alzheimer's disease .

- Toxicity Assessment : Research indicates that while lower doses effectively inhibit inflammatory responses without significant toxicity, higher doses may lead to hepatotoxicity and nephrotoxicity.

Propiedades

IUPAC Name |

1,3,5-trihydroxy-4-(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-9(2)6-7-10-13(20)8-14(21)15-16(22)11-4-3-5-12(19)17(11)23-18(10)15/h3-6,8,19-21H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHQJCJKSHNCBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=CC=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,3,5-Trihydroxy-4-prenylxanthone a promising compound for further research?

A: this compound has demonstrated interesting biological activity, particularly as a phosphodiesterase type 5 (PDE5) inhibitor. [] This enzyme is involved in regulating signal transduction in various tissues, making its inhibition a potential therapeutic target for conditions like erectile dysfunction. [] This compound is particularly noteworthy because it's the first reported instance of a natural xanthone exhibiting significant PDE5 inhibitory activity. []

Q2: How does the structure of this compound relate to its PDE5 inhibitory activity?

A: Research suggests that the presence of the C-4 prenyl residue attached to the xanthone core is crucial for the observed PDE5 inhibitory activity. [] This observation highlights the importance of specific structural features for biological activity and provides a starting point for further structure-activity relationship (SAR) studies.

Q3: Beyond PDE5 inhibition, what other biological activities have been reported for this compound?

A: this compound has also demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [] These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, making their inhibition relevant for conditions like Alzheimer's disease. Again, the C-4 prenyl group appears to be important for this activity. [] Additionally, this compound has shown to repress lipopolysaccharide-induced iNOS expression by interfering with the posttranslational modification of IRAK-1. []

Q4: From which natural sources can this compound be isolated?

A: This compound has been isolated from several plant sources, including the heartwood of Anaxagorea luzonensis [, ] and the roots of Cudrania cochinchinensis (formerly Maclura cochinchinensis). [, ] This suggests that these plants, and potentially others, could be valuable sources of this compound for further research and development.

Q5: Have there been any attempts to synthesize this compound in the laboratory?

A: Yes, researchers have successfully synthesized this compound as part of a study focusing on 3-methylbut-2-enylated 1,3,5-trihydroxyxanthones. [] This synthesis involved reacting 1,3,5-Trihydroxyxanthen-9-one with 2-methylbut-3-en-2-ol in the presence of a BF3-etherate catalyst. [] This successful synthesis opens avenues for producing larger quantities of the compound for further investigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.